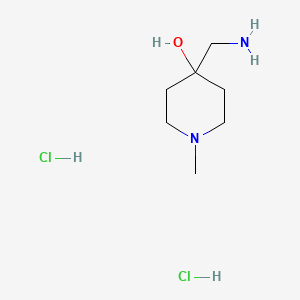

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride

Description

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride (CAS 23804-63-9) is a piperidine derivative characterized by a hydroxyl group and an aminomethyl substituent at the 4-position of the piperidine ring, with a methyl group at the 1-position. Its molecular formula is C₇H₁₇ClN₂O, and it typically exists as a white to off-white crystalline solid. The hydrochloride salt form enhances its water solubility and stability, making it valuable in pharmaceutical synthesis and biochemical research .

Properties

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9-4-2-7(10,6-8)3-5-9;;/h10H,2-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJNNUGMYSJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride typically involves the reaction of 1-methylpiperidin-4-ol with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-AMPD is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its structure allows it to interact with specific biological targets, potentially acting as an agonist or antagonist, influencing numerous biochemical pathways .

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules. Its functional groups facilitate various chemical reactions, including:

- Oxidation: Can yield ketones or aldehydes.

- Reduction: Converts to different amine derivatives.

- Substitution: Allows for the introduction of various functional groups into the molecule.

Biological Studies

In biological research, 4-AMPD is employed to investigate structure-activity relationships (SAR) of piperidine derivatives. Studies often focus on its binding affinity and selectivity towards specific receptors or enzymes, contributing to a better understanding of its pharmacological profile .

Industrial Applications

Industrially, 4-AMPD is used in producing specialty chemicals and materials. Its unique chemical reactivity makes it valuable for developing new compounds with potential therapeutic applications .

Case Studies and Research Findings

-

Pharmaceutical Development:

- A study highlighted the use of 4-AMPD in synthesizing novel CNS-active agents. The compound's ability to modulate neurotransmitter systems was investigated, showing promising results in preclinical models.

-

Structure-Activity Relationship Studies:

- Research focused on modifying the piperidine ring structure led to the discovery of derivatives with enhanced potency against specific biological targets, showcasing the importance of 4-AMPD as a scaffold for drug development.

- Synthetic Methodologies:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and affecting neurotransmission. This interaction can influence various physiological processes, making it a valuable tool in neurological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride and structurally related piperidine derivatives:

| Compound Name (CAS Number) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| This compound (23804-63-9) | C₇H₁₇ClN₂O | 215.12 | 4-OH, 4-CH₂NH₂, 1-CH₃ | Pharmaceutical intermediates, drug R&D | Reference compound |

| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride (1909336-47-5) | C₇H₁₆Cl₂N₂O | 215.12 | 2-ketone, 4-CH₂NH₂, 1-CH₃ | Agrochemicals, drug synthesis | Ketone group replaces hydroxyl; altered reactivity |

| 4-(1-Pyrrolidinylmethyl)piperidin-4-ol dihydrochloride (MFCD20482543) | C₁₀H₂₁Cl₂N₂O | 255.20 | 4-OH, 4-CH₂(pyrrolidinyl), 1-CH₃ | Unspecified (likely CNS-targeting agents) | Pyrrolidine ring introduces bulkier substituent |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (1286265-79-9) | C₁₂H₁₇Cl₂N₃O | 292.20 | Pyridinylmethanone, 4-CH₂NH₂ | Research chemicals, kinase inhibitors | Aromatic pyridine enhances π-π interactions |

| 4-(1-Methyl-1H-imidazol-2-ylmethyl)piperidine dihydrochloride (1032758-55-6) | C₁₀H₁₉Cl₂N₃ | 252.19 | 4-CH₂(imidazolyl), 1-CH₃ | Material science, enzyme modulation | Imidazole moiety increases heterocyclic activity |

| 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride (108555-25-5) | C₁₄H₂₃Cl₂N₂O | 309.26 | 4-NH₂, 1-(4-methoxyphenethyl) | Neuropharmacology (e.g., serotonin modulators) | Phenethyl group enhances lipophilicity |

Structural and Functional Analysis

Core Ring Modifications: The target compound’s hydroxyl group at the 4-position distinguishes it from 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride (), which features a ketone. This substitution reduces hydrogen-bonding capacity but increases electrophilicity, favoring nucleophilic reactions in drug synthesis . 4-(1-Pyrrolidinylmethyl)piperidin-4-ol dihydrochloride () replaces the aminomethyl group with a pyrrolidinylmethyl group, introducing a secondary amine and a five-membered ring. This modification may enhance binding to G-protein-coupled receptors (GPCRs) due to increased steric bulk .

Aromatic vs. Aliphatic Substituents: Compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride () incorporate aromatic pyridine rings, enabling π-π stacking interactions with biological targets such as kinases. This contrasts with the aliphatic hydroxyl group in the target compound, which prioritizes polar interactions .

Pharmacokinetic Implications: The methoxyphenethyl group in 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride () increases lipophilicity, improving blood-brain barrier penetration for CNS applications. In contrast, the target compound’s hydroxyl group may limit membrane permeability but enhance aqueous solubility .

Biological Activity

4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride, also known as B1373428, is a piperidine derivative with significant potential in pharmacological applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₇H₁₈Cl₂N₂O

- CAS Number : 23804-63-9

- Molecular Weight : 195.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been shown to act as a selective antagonist or modulator at various receptor sites, influencing neurotransmitter release and signaling pathways.

Antidepressant Effects

Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects. For instance, studies have demonstrated that derivatives can selectively activate serotonin 5-HT1A receptors, leading to enhanced serotonergic signaling, which is beneficial in treating depression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by interfering with essential cellular processes, although specific mechanisms remain under investigation .

Neuroprotective Properties

Given its piperidine structure, there is potential for neuroprotective effects against neurodegenerative diseases. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer’s disease therapy .

Case Studies and Research Findings

- Antidepressant Activity : A study explored the effects of novel piperidine derivatives on serotonin receptors. The findings indicated that certain compounds demonstrated biased agonism at the 5-HT1A receptor, correlating with reduced depressive behaviors in animal models .

- Antimicrobial Testing : In vitro assays revealed that analogs of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

- Neuroprotection : A review highlighted the role of piperidine derivatives in enhancing cognitive function by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Selective agonism at 5-HT1A | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | AChE inhibition |

Table 2: Comparison with Similar Compounds

| Compound Name | AChE Inhibition | Antidepressant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Donepezil | Yes | No | No |

| Rivastigmine | Yes | No | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.